molecular formula C15H8Cl6O4 B1519513 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate CAS No. 1221723-51-8

3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate

Cat. No. B1519513
M. Wt: 464.9 g/mol
InChI Key: STJNNWOWRJEFNG-UHFFFAOYSA-N
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Description

This compound, also known as 3,6-dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate, has a CAS Number of 1221723-51-8 . It has a molecular weight of 464.94 and its IUPAC name is dimethyl (1R,4S)-1,2,3,4,9,9-hexachloro-1,4-dihydro-1,4-methanonaphthalene-5,8-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H8Cl6O4/c1-24-11(22)5-3-4-6(12(23)25-2)8-7(5)13(18)9(16)10(17)14(8,19)15(13,20)21/h3-4H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 464.94 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis of Heterocycles

Compounds with complex structures, similar to the one , often serve as key intermediates in the synthesis of new nitrogen-bridged heterocycles. A study by Kakehi et al. (1995) demonstrated the preparation of dimethyl 6-thia-3-azatricyclo[5.3.1.03,8]undeca-4,9-diene-7,11-dicarboxylates through reactions involving thiocarbonylmethylides and dimethyl acetylenedicarboxylate. This research highlights the versatility of complex cyclic structures in synthesizing new heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry (Kakehi, Ito, & Fujita, 1995).

Rearrangement and Transformation Studies

Another aspect of scientific research involving complex cyclic compounds is the exploration of their chemical reactivity, such as rearrangement and transformation reactions. Marchand and Chou (1975) investigated the base-promoted rearrangement of cage α-haloketones, revealing mechanisms that could be applicable to understanding the reactivity of similarly structured compounds. Such studies are essential for developing new synthetic pathways and understanding molecular behavior under various conditions (Marchand & Chou, 1975).

Applications in Molecular Complexity

The synthesis of polyquinanes, as discussed by Mitschka et al. (1981), showcases the generation of molecular complexity from compounds with multiple cyclic structures. This research provides a foundation for designing complex organic molecules with potential applications in synthesizing new materials or biologically active molecules. The methodology and insights from such studies are invaluable for advancing synthetic organic chemistry and materials science (Mitschka, Oehldrich, Takahashi, Cook, Weiss, & Silverton, 1981).

properties

IUPAC Name

dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl6O4/c1-24-11(22)5-3-4-6(12(23)25-2)8-7(5)13(18)9(16)10(17)14(8,19)15(13,20)21/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJNNWOWRJEFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)C(=O)OC)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate

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